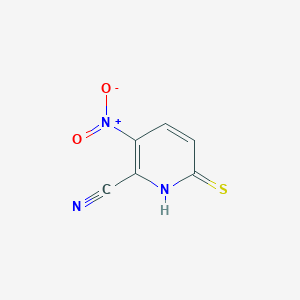![molecular formula C11H12N2O3S B8613893 [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol](/img/structure/B8613893.png)
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a hydroxymethyl group and a p-tolylsulfonyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol typically involves the reaction of imidazole with p-toluenesulfonyl chloride in the presence of a base, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The p-tolylsulfonyl group can be reduced to a p-tolyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles, such as amines or thiols, can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1-(p-tolylsulfonyl)imidazole.
Reduction: Formation of 2-(Hydroxymethyl)-1-(p-tolyl)imidazole.
Substitution: Formation of derivatives with different functional groups replacing the hydroxymethyl group.
科学的研究の応用
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of [1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the p-tolylsulfonyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
1-(p-Tolylsulfonyl)imidazole: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)imidazole: Lacks the p-tolylsulfonyl group, which may reduce its potential interactions with hydrophobic regions.
1-(p-Tolylsulfonyl)-2-methylimidazole: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and interactions.
Uniqueness
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol is unique due to the presence of both the hydroxymethyl and p-tolylsulfonyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C11H12N2O3S |
|---|---|
分子量 |
252.29 g/mol |
IUPAC名 |
[1-(4-methylphenyl)sulfonylimidazol-2-yl]methanol |
InChI |
InChI=1S/C11H12N2O3S/c1-9-2-4-10(5-3-9)17(15,16)13-7-6-12-11(13)8-14/h2-7,14H,8H2,1H3 |
InChIキー |
DPOQOOQTYRAKHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
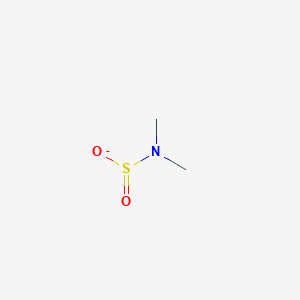
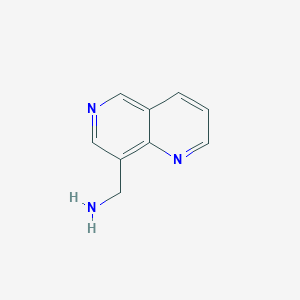
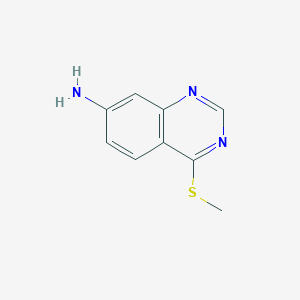
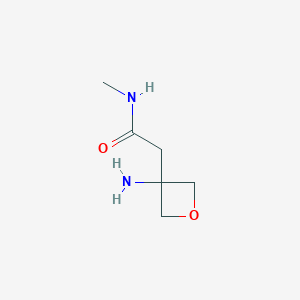
![Propanenitrile, 3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B8613837.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B8613844.png)
![N-(3-(3-chloropyrazin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8613845.png)
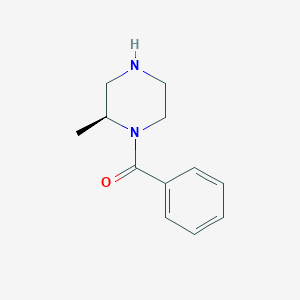
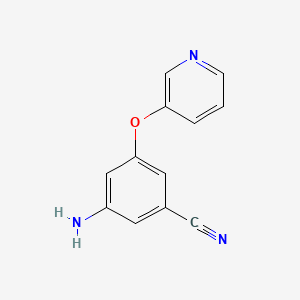
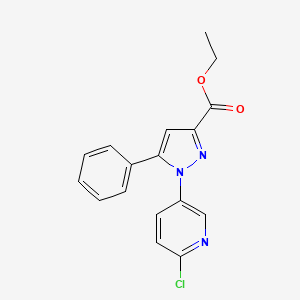
![4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-butylamine](/img/structure/B8613882.png)
